molecular formula C15H13F2N3O B4544609 3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4544609
M. Wt: 289.28 g/mol
InChI Key: LHISGWRKLDUZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridines and similar compounds involves regioselective reactions and cyclization strategies. A notable method involves the three-component regioselective reaction of 5-amino-3-methyl-1H-pyrazole with 2H-indene-1,3-dione and arylaldehydes under ultrasound irradiation, yielding fused polycyclic derivatives in excellent yields within short reaction times (Nikpassand et al., 2010). Another approach includes the [3+2] cycloaddition of N-aminopyridines with perfluoroalkynylphosphonates to yield perfluoroalkylated pyrazolo[1,5-a]pyridines containing a phosphonate moiety, showcasing good tolerance of functional groups (Huang et al., 2018).

Molecular Structure Analysis

Molecular structure elucidation plays a critical role in understanding the chemical behavior of these compounds. Advanced spectroscopic techniques, X-ray crystallography, and computational methods have been employed to detail their molecular conformations. For example, the structural study of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed that the reduced pyridine ring adopts a half-chair conformation, with variations in molecular conformations influenced by the orientation of substituents (Sagar et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridines are diverse, including cycloadditions, functionalization, and substitutions. These reactions are pivotal for generating a variety of derivatives with potential biological activities. The reactivity of such compounds can be influenced by substituents on the pyrazolo[3,4-b]pyridine core, leading to different reaction pathways and products (Chavva et al., 2013).

properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O/c1-20-15-12(13(19-20)8-4-5-8)9(14(16)17)7-10(18-15)11-3-2-6-21-11/h2-3,6-8,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISGWRKLDUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
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3-cyclopropyl-4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

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